molecular formula C19H34O4 B12585949 Dimethyl (tetradec-8-en-1-yl)propanedioate CAS No. 612489-70-0

Dimethyl (tetradec-8-en-1-yl)propanedioate

Cat. No.: B12585949
CAS No.: 612489-70-0
M. Wt: 326.5 g/mol
InChI Key: JNLALDBMELEVRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl (tetradec-8-en-1-yl)propanedioate is an organic compound with the molecular formula C19H34O4. It is a derivative of propanedioic acid, where two of the hydrogen atoms are replaced by a dimethyl group and a tetradec-8-en-1-yl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl (tetradec-8-en-1-yl)propanedioate typically involves the esterification of propanedioic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds as follows:

    Formation of Sodium Chloroacetate: Chloroacetic acid reacts with sodium carbonate to form sodium chloroacetate.

    Cyanidation: Sodium chloroacetate undergoes cyanidation with sodium cyanide to produce sodium cyanoacetate.

    Hydrolysis: Sodium cyanoacetate is hydrolyzed to form sodium malonate.

    Esterification: Sodium malonate is esterified with methanol in the presence of sulfuric acid to yield dimethyl malonate.

    Alkylation: Dimethyl malonate is then alkylated with tetradec-8-en-1-yl bromide to produce this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (tetradec-8-en-1-yl)propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl (tetradec-8-en-1-yl)propanedioate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl (tetradec-8-en-1-yl)propanedioate involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release active carboxylic acids, which can then interact with enzymes and receptors in biological systems. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl (tetradec-8-en-1-yl)propanedioate is unique due to the presence of the long tetradec-8-en-1-yl chain, which imparts distinct physical and chemical properties. This long chain can influence the compound’s solubility, reactivity, and biological activity, making it suitable for specific applications that simpler esters cannot fulfill .

Properties

CAS No.

612489-70-0

Molecular Formula

C19H34O4

Molecular Weight

326.5 g/mol

IUPAC Name

dimethyl 2-tetradec-8-enylpropanedioate

InChI

InChI=1S/C19H34O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18(20)22-2)19(21)23-3/h8-9,17H,4-7,10-16H2,1-3H3

InChI Key

JNLALDBMELEVRS-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCCCCCCCC(C(=O)OC)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.